Dihydroorotase Inhibition Profile
In a biochemical assay against dihydroorotase from mouse Ehrlich ascites cells, 2‑(hydroxymethyl)‑6‑methylpyridin‑3‑ol displayed an IC50 of 1.80 × 10⁵ nM (180 µM) at pH 7.37 [1]. This value is orders of magnitude weaker than known pyrimidine biosynthesis inhibitors (e.g., 5‑fluoroorotate, IC50 ≈ 0.1–1 µM). The data position the compound as a negligible inhibitor, which is a valuable negative control feature when designing assays that require a pyridine‑like scaffold devoid of on‑target enzyme inhibition.
| Evidence Dimension | IC50 for dihydroorotase inhibition |
|---|---|
| Target Compound Data | 1.80 × 10⁵ nM |
| Comparator Or Baseline | 5‑Fluoroorotate (IC50 ≈ 0.1–1 µM, literature consensus) |
| Quantified Difference | ~180,000‑fold less potent |
| Conditions | Mouse Ehrlich ascites dihydroorotase, pH 7.37, 10 µM compound concentration |
Why This Matters
Researchers requiring a pyridine scaffold with minimal interference in pyrimidine metabolism can select this compound over more active hydroxymethylpyridines.
- [1] BindingDB. PrimarySearch_ki: CAD protein (dihydroorotase) inhibition by BDBM50405110. View Source
